molecular formula C16H18N4O4 B11438016 7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11438016
M. Wt: 330.34 g/mol
InChI Key: CVQKDGSHCSOBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through a microwave-mediated, catalyst-free method. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, and subsequent condensation . The reaction is carried out under microwave irradiation, which significantly reduces the reaction time and improves the yield.

Industrial Production Methods

For industrial production, the same microwave-mediated method can be scaled up. The process is eco-friendly and does not require any catalysts or additives, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups.

    Reduction: Reduction reactions can target the triazolo ring, leading to the formation of dihydro derivatives.

    Substitution: The aromatic ring allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids and aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes and receptors. For instance, as a CDK2 inhibitor, it targets the cyclin-dependent kinase 2 (CDK2) enzyme, which plays a crucial role in cell cycle regulation . The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

Compared to similar compounds, 7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid exhibits unique structural features that enhance its biological activity. The presence of the methoxy and propoxy groups contributes to its higher potency and selectivity as an enzyme inhibitor .

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

7-(3-methoxy-4-propoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C16H18N4O4/c1-3-6-24-13-5-4-10(7-14(13)23-2)12-8-11(15(21)22)19-16-17-9-18-20(12)16/h4-5,7-9,12H,3,6H2,1-2H3,(H,21,22)(H,17,18,19)

InChI Key

CVQKDGSHCSOBSI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O)OC

Origin of Product

United States

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